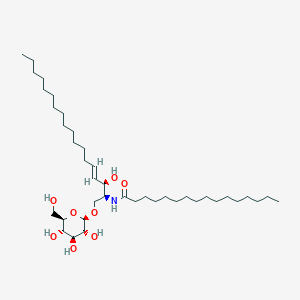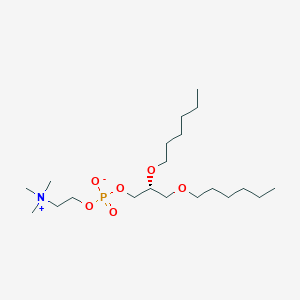
1,1,1-Trideuteriopropane
Descripción general
Descripción
1,1,1-Trideuteriopropane: is a deuterated compound with the molecular formula C3H8 . It is a derivative of propane where three hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This compound is often used in various scientific research applications due to its unique properties, particularly in studies involving isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,1-Trideuteriopropane can be synthesized through the deuteration of propane. One common method involves the catalytic exchange of hydrogen atoms in propane with deuterium atoms using a deuterium gas atmosphere and a suitable catalyst such as palladium on carbon. The reaction is typically carried out under elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of propane and deuterium gas over a catalyst bed at controlled temperatures and pressures. The product is then purified through distillation to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,1-Trideuteriopropane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form deuterated alcohols, aldehydes, or carboxylic acids.
Reduction: It can be reduced to form deuterated alkanes.
Substitution: It can undergo substitution reactions where deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a metal catalyst.
Substitution: Common reagents include halogens and halogenating agents.
Major Products:
Oxidation: Deuterated alcohols, aldehydes, and carboxylic acids.
Reduction: Deuterated alkanes.
Substitution: Various deuterated organic compounds depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1,1,1-Trideuteriopropane is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of hydrogen atoms in chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of drugs.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trideuteriopropane primarily involves its role as an isotopic tracer. The presence of deuterium atoms allows researchers to track the movement and transformation of the compound in various chemical and biological systems. The molecular targets and pathways involved depend on the specific application and the system being studied.
Comparación Con Compuestos Similares
1,1,1-Trichloropropane: A chlorinated derivative of propane.
1,1,1-Trifluoropropane: A fluorinated derivative of propane.
1,1,1-Tribromopropane: A brominated derivative of propane.
Comparison: 1,1,1-Trideuteriopropane is unique due to the presence of deuterium atoms, which provide distinct advantages in isotopic labeling studies. Unlike its halogenated counterparts, it does not introduce additional reactivity or toxicity associated with halogens. This makes it particularly valuable in studies where minimal perturbation of the system is desired.
Propiedades
IUPAC Name |
1,1,1-trideuteriopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8/c1-3-2/h3H2,1-2H3/i1D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUOYWHBWRKTHZ-FIBGUPNXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
47.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(2R)-2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B3044061.png)
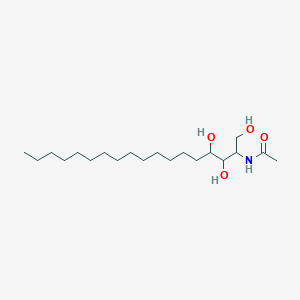

![3,5,9-Trioxa-4-phosphatricos-18-en-1-aminium, 4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxo-9-tetradecen-1-yl)oxy]-, inner salt, 4-oxide, (7R,18Z)-](/img/structure/B3044067.png)
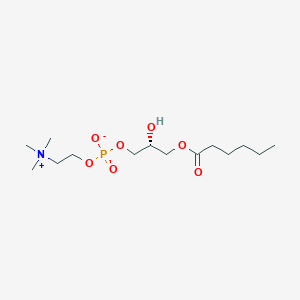

![Disodium;[3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate](/img/structure/B3044071.png)

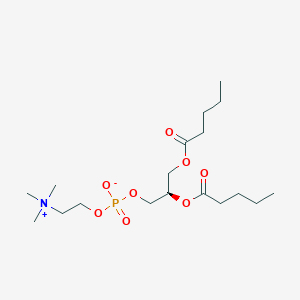


![[(2R)-2,3-Didodecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044079.png)
